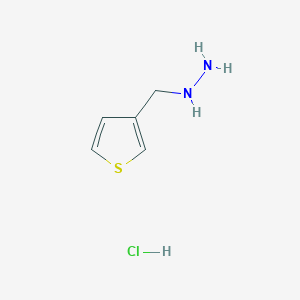

3-(Hydrazinomethyl)thiophene hydrochloride

Overview

Description

Synthesis Analysis

Thiophene, the base structure of 3-(Hydrazinomethyl)thiophene hydrochloride, is a five-membered ring made up of one sulfur atom . Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-(Hydrazinomethyl)thiophene hydrochloride consists of a thiophene ring with a hydrazinomethyl group attached. The exact structure and its properties would require more specific studies or computational modeling for a detailed analysis.Scientific Research Applications

Chemical Sensing and Detection

3-(Hydrazinomethyl)thiophene hydrochloride and its derivatives have shown significant potential in chemical sensing and detection, particularly for metal ions. For instance, hydrazide-based fluorescent probes derived from thiophene hydrochloride have been designed for the highly sensitive and selective detection of Cu^2+^ and Hg^2+^ ions in aqueous solutions. These sensors exhibit different emission characteristics and color changes upon interaction with the ions, enabling visual detection with the naked eye. The detection limits for Cu^2+^ and Hg^2+^ were found to be remarkably low, demonstrating the high sensitivity of these sensors (Wang et al., 2014).

Material Science and Polymer Research

In the realm of material science and polymer research, derivatives of 3-(Hydrazinomethyl)thiophene hydrochloride have been utilized to synthesize novel polymers with interesting properties. For example, research has focused on the development of polythiophene derivatives for applications in organic electrochemical transistors (OECTs). Studies have highlighted how the crystallinity of these polymers influences their performance in OECTs, particularly in terms of water uptake and ion injection rates. The findings underscore the importance of polymer hydration and crystalline structure in determining the efficiency of these devices (Flagg et al., 2019).

Environmental Applications

The synthesis and application of thiophene derivatives extend to environmental applications as well, such as in the inhibition of hydrodechlorination processes. Thiophene compounds have been studied for their effects on the hydrodechlorination of tetrachloroethylene, a common environmental contaminant. The presence of thiophene was found to impact the conversion rates and selectivity of the process, demonstrating the potential of thiophene derivatives in modulating chemical reactions relevant to environmental remediation (López et al., 2003).

Energy Storage and Conversion

Thiophene derivatives are also explored in the context of energy storage and conversion, particularly for improving the performance of lithium-ion batteries. The addition of thiophene derivatives as functional additives in electrolytes for high-voltage operations has shown promising results in enhancing the cycling stability of LiCoO_2 cathodes. This research indicates the potential of thiophene-based compounds in developing more efficient and durable battery technologies (Xia et al., 2015).

Future Directions

Thiophene-based analogs, including 3-(Hydrazinomethyl)thiophene hydrochloride, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

properties

IUPAC Name |

thiophen-3-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c6-7-3-5-1-2-8-4-5;/h1-2,4,7H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHDEOMXKLUIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydrazinomethyl)thiophene hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)